REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:4]=2[S:5][CH:6]=1.C([Li])CCC.CON(C)[C:20](=[O:23])[CH2:21][CH3:22]>O1CCCC1.CCOCC>[F:11][C:10]1[C:3]2[CH:2]=[C:6]([C:20](=[O:23])[CH2:21][CH3:22])[S:5][C:4]=2[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C=CC=C2F
|
Name
|
|
Quantity
|
6.75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
CON(C(CC)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −70° C. for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
to stand at ambient temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by the addition of saturated aqueous ammonium chloride solution (40 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica using
|
Type
|
ADDITION
|
Details
|
a 10:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC=2SC(=CC21)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |